molecular formula C13H14O4 B8169074 Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate

Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate

Cat. No.: B8169074
M. Wt: 234.25 g/mol
InChI Key: RZIMRADJJRJHEW-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate is an organic compound with a complex structure that includes a cyclopropylmethoxy group and a formyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate typically involves multiple steps. One common method includes the esterification of 2-(cyclopropylmethoxy)-5-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Cyclopropylmethoxy)-5-carboxybenzoate.

    Reduction: 2-(Cyclopropylmethoxy)-5-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methoxy)-5-formylbenzoate: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    Methyl 2-(cyclopropylmethoxy)-4-formylbenzoate: Similar structure but with the formyl group in a different position.

Uniqueness

Methyl 2-(cyclopropylmethoxy)-5-formylbenzoate is unique due to the presence of both a cyclopropylmethoxy group and a formyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can introduce steric hindrance and affect the compound’s overall conformation and interactions.

Properties

IUPAC Name

methyl 2-(cyclopropylmethoxy)-5-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-13(15)11-6-10(7-14)4-5-12(11)17-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIMRADJJRJHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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